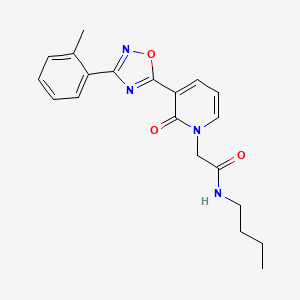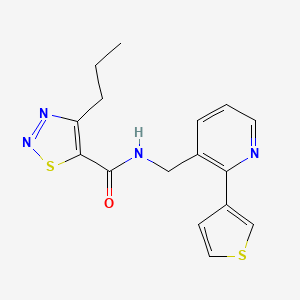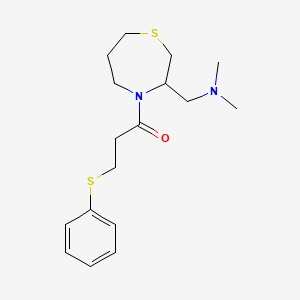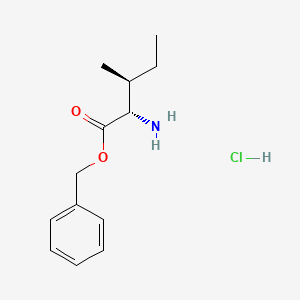
N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Adhesive Chemistry and Instant Adhesives
N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide belongs to the family of cyanoacrylates (CAs). Short-chain CAs, such as methyl- and ethyl 2-cyanoacrylate, are well-known for their fast-setting adhesive properties. These “super glues” instantly bond surfaces upon exposure to surface moisture due to rapid anionic polymerization. However, the more synthetically challenging radical polymerization of CAs occurs only under acidic conditions . N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide could find applications in adhesive chemistry, especially when longer-chain CAs are needed for specific bonding requirements.
Biomedical Applications: Tissue Adhesives and Sutures
Longer-chain CAs, including n-butyl and 2-octyl 2-cyanoacrylate, have been explored as surgical suture replacements for skin and tissue adhesives. These poly(CAs) exhibit favorable biocompatibility, biodegradability, and low toxicity. Their use in wound closure and tissue repair has gained recognition due to their ability to provide secure adhesion without the need for traditional sutures . N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide could contribute to advancements in this field.
Neuroprotection and MicroRNA Regulation
Recent research has highlighted the potential neuroprotective effects of N-hydroxy-N’- (4-butyl-2-methylphenyl)-formamidine, a derivative of our compound of interest. In a cellular model of oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury, this compound demonstrated protective effects. It achieved this by regulating microRNAs, specifically inhibiting microRNA-27a-5p and promoting microRNA-29b-3p expression. These microRNAs play crucial roles in neuronal function and apoptosis . Further investigations could explore the neuroprotective potential of our compound.
Drug Design and Docking Studies
The structural features of N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide make it an interesting candidate for drug design. Computational docking studies could explore its interactions with specific protein targets. For instance, understanding its binding affinity and interactions with relevant proteins may guide drug development efforts .
Materials Science: Nanoparticle Preparations
Cyanoacrylates have been investigated for their potential in nanoparticle synthesis. While this area is not directly associated with our compound, it highlights the versatility of cyanoacrylate chemistry. Researchers have explored radical polymerization methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization, to create nanoparticles with specific properties . Our compound’s structure could inspire similar investigations.
Chemical Synthesis and Organic Transformations
Finally, N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may serve as a building block in organic synthesis. Its unique combination of functional groups could enable diverse transformations, such as derivatization, cyclization, or coupling reactions. Researchers interested in designing novel molecules or exploring new synthetic pathways may find this compound intriguing .
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in inflammation and pain signaling
Pharmacokinetics
It may be metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic effects
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
properties
IUPAC Name |
N-butyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-4-11-21-17(25)13-24-12-7-10-16(20(24)26)19-22-18(23-27-19)15-9-6-5-8-14(15)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJVUFDAAYQYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride](/img/structure/B2761800.png)

![2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-6-fluorobenzamide](/img/structure/B2761805.png)
![6-Tricyclo[3.2.1.02,4]octanylmethanol](/img/structure/B2761806.png)



![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride](/img/structure/B2761813.png)

![ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate](/img/structure/B2761817.png)

![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)
